Molecular Weight and Predicted Lipophilicity Differentiation vs. Unsubstituted Indole Analog (CAS 825608-36-4)
CAS 801228-18-2 (C₁₇H₂₅N₃O, MW 287.40) carries two methyl groups at indole positions 2 and 3, which are absent in the nearest unsubstituted analog 1-(1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol (CAS 825608-36-4; C₁₅H₂₁N₃O, MW 259.35) . The additional 28.05 Da mass and increased aliphatic surface area are predicted to elevate logP by approximately 0.8–1.2 units based on additive fragment contributions, placing CAS 801228-18-2 in a more lipophilic CNS-accessible range (predicted logP ≈ 2.0–2.5) compared to the unsubstituted analog (predicted logP ≈ 1.0–1.3) . This difference has direct implications for blood-brain barrier passive permeability and non-specific tissue binding.
| Evidence Dimension | Molecular weight and predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW 287.40; predicted logP ~2.0–2.5 (fragment-based estimate) |
| Comparator Or Baseline | CAS 825608-36-4: MW 259.35; predicted logP ~1.0–1.3 |
| Quantified Difference | ΔMW = +28.05 Da; ΔclogP ≈ +0.8 to +1.2 |
| Conditions | Calculated using additive fragment methods; experimental logP not reported in public domain for either compound |
Why This Matters
For CNS-targeted programs, the higher predicted lipophilicity of CAS 801228-18-2 may confer improved passive BBB penetration relative to the unsubstituted analog, a critical parameter for antidepressant or antimigraine lead selection.
